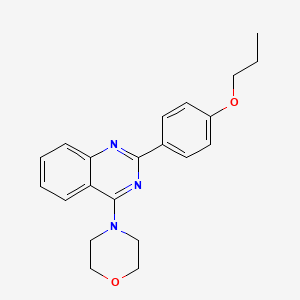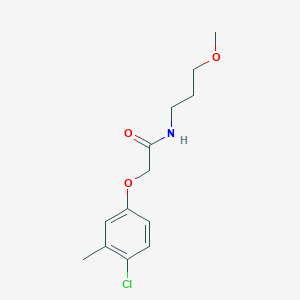![molecular formula C12H13N5O3S B4682881 ethyl {[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}carbamate](/img/structure/B4682881.png)
ethyl {[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}carbamate
Descripción general
Descripción
Ethyl {[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}carbamate, also known as TATC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TATC is a tetrazole-based compound that has shown promising results in different studies, making it a subject of interest for researchers.
Mecanismo De Acción
Ethyl {[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}carbamate exerts its effects through various mechanisms, depending on the application. In medicine, this compound has been shown to inhibit the activity of certain enzymes involved in inflammation and tumor growth. In agriculture, this compound has been shown to regulate plant growth and inhibit the activity of certain pests. In material science, this compound has been shown to inhibit corrosion by forming a protective layer on the metal surface.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the application. In medicine, this compound has been shown to reduce inflammation and inhibit tumor growth. In agriculture, this compound has been shown to regulate plant growth and inhibit the activity of pests. In material science, this compound has been shown to inhibit corrosion and improve the durability of materials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl {[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}carbamate has several advantages for laboratory experiments, including its cost-effectiveness, ease of synthesis, and versatility. However, this compound also has some limitations, including its potential toxicity and limited solubility in certain solvents.
Direcciones Futuras
There are several future directions for the research on ethyl {[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}carbamate, including the development of new applications, optimization of synthesis methods, and investigation of its potential toxicity. In medicine, this compound could be further studied for its potential as an antitumor and anti-inflammatory agent. In agriculture, this compound could be further studied for its potential as a plant growth regulator and pesticide. In material science, this compound could be further studied for its potential as a corrosion inhibitor and as a building block for the synthesis of new materials.
Conclusion:
In conclusion, this compound is a tetrazole-based compound that has shown significant potential in various scientific fields. Its cost-effectiveness, ease of synthesis, and versatility make it an attractive subject of research. However, further studies are needed to fully understand its mechanisms of action, biochemical and physiological effects, and potential toxicity. The future directions for research on this compound are promising and could lead to the development of new applications and materials.
Aplicaciones Científicas De Investigación
Ethyl {[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}carbamate has shown significant potential in different scientific fields, including medicine, agriculture, and material science. In medicine, this compound has been studied for its potential as an antitumor and anti-inflammatory agent. In agriculture, this compound has been studied for its potential as a plant growth regulator and pesticide. In material science, this compound has been studied for its potential as a corrosion inhibitor and as a building block for the synthesis of new materials.
Propiedades
IUPAC Name |
ethyl N-[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O3S/c1-2-20-12(19)13-10(18)8-21-11-14-15-16-17(11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,13,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYAAHDCVNAMQMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)CSC1=NN=NN1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-methylbenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4682807.png)

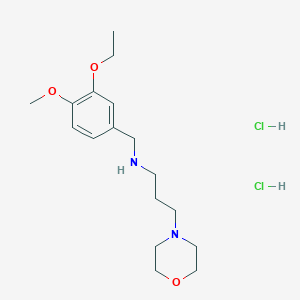

![4-{[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]methyl}-N-(2-hydroxyethyl)benzamide](/img/structure/B4682836.png)
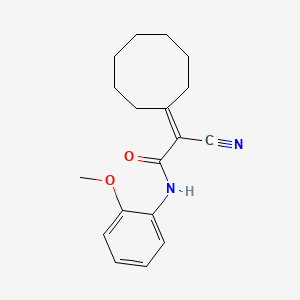
![N-{[(4-{[(2-nitrophenoxy)acetyl]amino}phenyl)amino]carbonothioyl}propanamide](/img/structure/B4682857.png)

![4-chloro-N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B4682866.png)
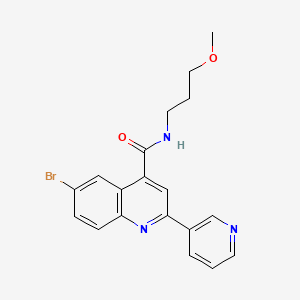
![5-ethyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4682905.png)
![{[6-amino-3,5-dicyano-4-(4-hydroxyphenyl)-2-pyridinyl]thio}acetic acid](/img/structure/B4682908.png)
